molecular formula C20H20F3N3O3S B10857284 Elovl6-IN-4

Elovl6-IN-4

Cat. No.: B10857284
M. Wt: 439.5 g/mol
InChI Key: WYCGDOXAJCYGEC-SJPCQFCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ELOVL6-IN-4 is a compound that inhibits the activity of elongation of very long chain fatty acids protein 6 (ELOVL6). ELOVL6 is an enzyme involved in the elongation of saturated and monounsaturated fatty acids with 12, 14, and 16 carbons. This enzyme plays a crucial role in lipid metabolism and has been implicated in various metabolic disorders, including insulin resistance and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ELOVL6-IN-4 would likely involve scaling up the laboratory synthesis procedures to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures. The use of automated systems and continuous flow reactors may also be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

ELOVL6-IN-4, as an inhibitor, primarily interacts with the ELOVL6 enzyme, preventing it from catalyzing the elongation of fatty acids. The compound itself may undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds .

Scientific Research Applications

Pancreatic Ductal Adenocarcinoma (PDAC)

Elovl6-IN-4 has shown promise in enhancing the efficacy of chemotherapy in PDAC. Studies demonstrate that inhibiting ELOVL6 results in increased membrane permeability and enhanced uptake of Abraxane (nab-paclitaxel), a common chemotherapeutic agent used in PDAC treatment. This synergistic effect leads to reduced tumor growth and improved overall survival rates in preclinical models .

Colorectal Cancer

In colorectal cancer models, the inhibition of ELOVL6 has been linked to increased ferroptosis—a form of regulated cell death influenced by lipid metabolism. Research shows that this compound can enhance the effects of apatinib, a drug used for treating colorectal cancer, by modulating lipid profiles and promoting cell death pathways .

Lung Adenocarcinoma

In lung adenocarcinoma studies, interference with ELOVL6 has been associated with decreased cell viability and migration. The application of this compound has demonstrated potential in altering fatty acid metabolism, which could serve as a therapeutic strategy to combat this aggressive cancer type .

Case Study 1: PDAC Treatment Enhancement

  • Objective : Evaluate the impact of this compound on Abraxane uptake in PDAC cells.
  • Methodology : In vitro assays were conducted using T3M4 and Patu 8988T cell lines treated with this compound.
  • Findings : Enhanced uptake of Abraxane was observed, correlating with increased cell death and reduced tumor growth in vivo .

Case Study 2: Colorectal Cancer Mechanisms

  • Objective : Investigate the role of ELOVL6 in ferroptosis modulation.
  • Methodology : HCT116 colorectal cancer cells were treated with apatinib alongside this compound.
  • Findings : The combination treatment significantly increased markers of ferroptosis compared to controls, suggesting a novel therapeutic pathway for colorectal cancer treatment .

Data Table: Summary of Research Findings

Cancer TypeCompound UsedMechanism of ActionKey Findings
Pancreatic CancerThis compoundIncreases Abraxane uptakeReduced tumor growth; improved survival
Colorectal CancerApatinib + this compoundPromotes ferroptosisEnhanced cell death; novel therapeutic pathway
Lung AdenocarcinomaThis compoundAlters fatty acid metabolismDecreased viability and migration

Mechanism of Action

ELOVL6-IN-4 exerts its effects by binding to the active site of the ELOVL6 enzyme, thereby inhibiting its activity. This inhibition prevents the elongation of fatty acids, leading to alterations in lipid composition and metabolism. The molecular targets of this compound include the ELOVL6 enzyme itself and the pathways involved in fatty acid synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ELOVL6-IN-4 is unique in its specificity for the ELOVL6 enzyme, making it a valuable tool for studying the specific role of ELOVL6 in lipid metabolism. Unlike inhibitors of other ELOVL family members, this compound targets the elongation of fatty acids with 12, 14, and 16 carbons, providing insights into the distinct functions of ELOVL6 .

Biological Activity

Elovl6-IN-4 is a selective inhibitor of the elongation of very long-chain fatty acids 6 (ELOVL6), an enzyme crucial in lipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in various cancers and metabolic disorders. Below, we explore the biological activity of this compound, including its mechanisms, effects on cell viability, and implications for treatment.

Overview of ELOVL6

ELOVL6 is responsible for the elongation of saturated and monounsaturated fatty acids, playing a significant role in lipogenesis. Its expression is often upregulated in conditions such as obesity and insulin resistance, linking it to various malignancies, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC) . High levels of ELOVL6 have been associated with poor prognosis in cancer patients, making it a promising target for therapeutic intervention.

This compound inhibits ELOVL6 activity, leading to alterations in fatty acid composition within cells. This inhibition affects membrane properties and cellular processes such as proliferation and migration. Specifically, studies have shown that genetic or chemical inhibition of ELOVL6 results in:

  • Decreased Cell Proliferation : Inhibition leads to reduced viability in cancer cell lines, including CRC lines HT-29 and WiDr, where cell viability decreased by up to 72% .
  • Altered Fatty Acid Composition : The suppression of ELOVL6 alters the levels of fatty acids such as oleic acid and stearic acid, impacting cellular lipid metabolism .
  • Increased Sensitivity to Chemotherapeutics : In pancreatic cancer models, this compound enhanced the efficacy of the chemotherapeutic agent Abraxane by promoting increased drug uptake .

Case Studies

  • Hepatocellular Carcinoma (HCC) :
    • A study indicated that knockdown of ELOVL6 in HCC cells decreased cell proliferation and Akt activation, suggesting that Elovl6 plays a role in oncogenic signaling pathways . Mice treated with Elovl6 inhibitors showed reduced tumor growth and prolonged survival.
  • Colorectal Cancer (CRC) :
    • In CRC models, silencing ELOVL6 resulted in significant reductions in cell viability across various cell lines. The presence of siRNA targeting ELOVL6 decreased viability by 72% in HT-29 cells and 51% in WiDr cells . This underscores the potential of this compound as a therapeutic agent against CRC.
  • Multiple Sclerosis (MS) :
    • Research demonstrated that ELOVL6 expression was elevated in foamy macrophages associated with MS lesions. Inhibition of ELOVL6 led to a reduction in inflammatory cytokines and promoted a reparative macrophage phenotype . This suggests that targeting ELOVL6 may have beneficial effects beyond oncology.

Data Tables

Study Cell Type Effect of this compound Outcome
HCCReduced proliferationDecreased tumor growth
CRCDecreased viabilitySignificant reduction in cancer cell survival
MacrophagesReduced inflammationEnhanced reparative phenotype
Pancreatic CancerIncreased drug uptakeImproved response to Abraxane

Properties

Molecular Formula

C20H20F3N3O3S

Molecular Weight

439.5 g/mol

IUPAC Name

(1S,5R)-3-pyridin-2-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide

InChI

InChI=1S/C20H20F3N3O3S/c21-20(22,23)13-4-6-14(7-5-13)25-19(27)26-15-8-9-16(26)12-17(11-15)30(28,29)18-3-1-2-10-24-18/h1-7,10,15-17H,8-9,11-12H2,(H,25,27)/t15-,16+,17?

InChI Key

WYCGDOXAJCYGEC-SJPCQFCGSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4

Origin of Product

United States

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